molecular formula C10H12BrN B13341704 5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole

5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole

Cat. No.: B13341704
M. Wt: 226.11 g/mol
InChI Key: DCHJSTAVZBCKIK-UHFFFAOYSA-N
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Description

5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole is an organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole typically involves the bromomethylation of 1-methyl-2,3-dihydro-1H-indole. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of oxides.

    Reduction: Formation of de-brominated products.

Scientific Research Applications

5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-1-methyl-2,3-dihydro-1H-indole
  • 5-(iodomethyl)-1-methyl-2,3-dihydro-1H-indole
  • 5-(fluoromethyl)-1-methyl-2,3-dihydro-1H-indole

Uniqueness

5-(bromomethyl)-1-methyl-2,3-dihydro-1H-indole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its halogenated analogs.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

5-(bromomethyl)-1-methyl-2,3-dihydroindole

InChI

InChI=1S/C10H12BrN/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-3,6H,4-5,7H2,1H3

InChI Key

DCHJSTAVZBCKIK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)CBr

Origin of Product

United States

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